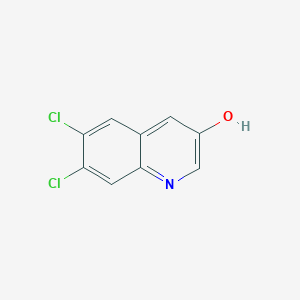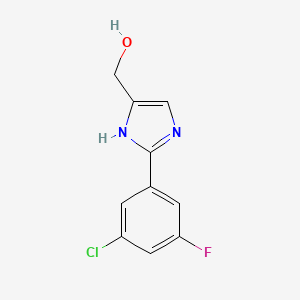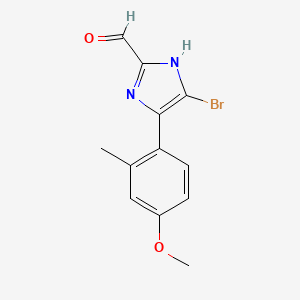
5-Bromo-4-(4-methoxy-2-methylphenyl)imidazole-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MFCD33022695 is a chemical compound known for its unique properties and applications in various fields of science and industry. It is often utilized in research due to its specific chemical structure and reactivity, making it a valuable compound for synthetic and analytical purposes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of MFCD33022695 typically involves a series of chemical reactions that include the formation of intermediate compounds. The process often starts with the selection of appropriate starting materials, followed by a sequence of reactions such as condensation, cyclization, and functional group modifications. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of MFCD33022695 is scaled up using optimized synthetic routes that are cost-effective and efficient. The process may involve continuous flow reactors, automated systems, and advanced purification techniques to produce large quantities of the compound. The industrial methods focus on maximizing yield, reducing waste, and ensuring consistent quality of the final product.
化学反応の分析
Types of Reactions: MFCD33022695 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions: The reactions involving MFCD33022695 typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and controlled temperatures. Substitution reactions may involve the use of catalysts or specific solvents to facilitate the reaction.
Major Products Formed: The major products formed from the reactions of MFCD33022695 depend on the type of reaction and the reagents used. Oxidation reactions may produce oxidized derivatives with additional functional groups, while reduction reactions yield reduced forms with fewer functional groups. Substitution reactions result in compounds with different functional groups replacing the original ones.
科学的研究の応用
MFCD33022695 has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in biochemical assays and as a probe for studying biological processes.
Medicine: MFCD33022695 is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is employed in the production of specialty chemicals, materials science, and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of MFCD33022695 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact mechanism depends on the context of its use, such as in biochemical assays or therapeutic applications. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
MFCD33022695 can be compared with other similar compounds based on its chemical structure, reactivity, and applications. Some similar compounds include:
Compound A: Known for its similar reactivity in oxidation reactions but with different functional groups.
Compound B: Shares a similar core structure but differs in its substitution pattern, leading to different applications.
Compound C: Used in similar industrial applications but with variations in its synthetic routes and production methods.
The uniqueness of MFCD33022695 lies in its specific combination of functional groups and reactivity, making it suitable for a wide range of applications that other similar compounds may not be able to achieve.
特性
分子式 |
C12H11BrN2O2 |
|---|---|
分子量 |
295.13 g/mol |
IUPAC名 |
5-bromo-4-(4-methoxy-2-methylphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C12H11BrN2O2/c1-7-5-8(17-2)3-4-9(7)11-12(13)15-10(6-16)14-11/h3-6H,1-2H3,(H,14,15) |
InChIキー |
PKIPFNMLGNXWDA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)OC)C2=C(NC(=N2)C=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


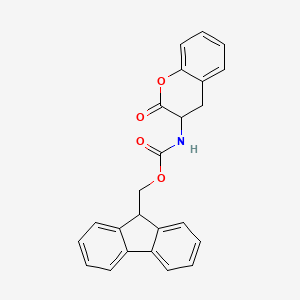
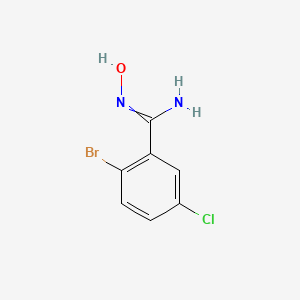
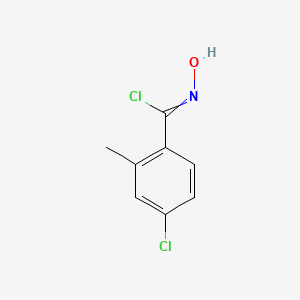
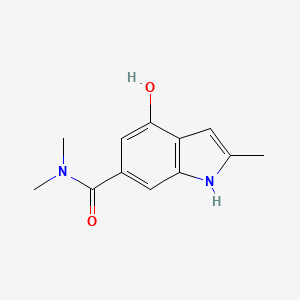
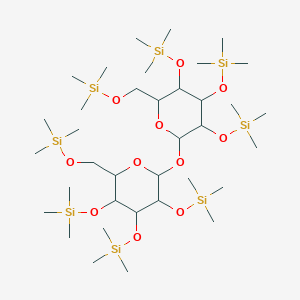
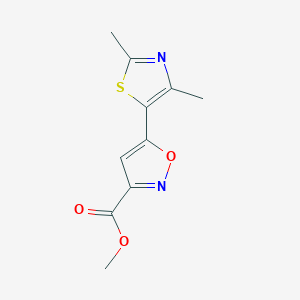
![2-Bromo-4-[2-(4,4-difluoro-1-piperidyl)ethoxy]pyridine](/img/structure/B13692769.png)
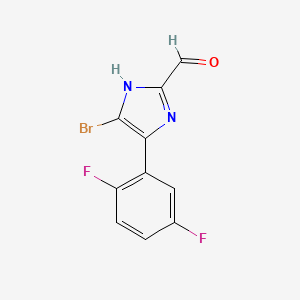
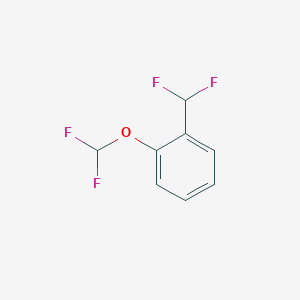
![7-Chloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B13692783.png)

